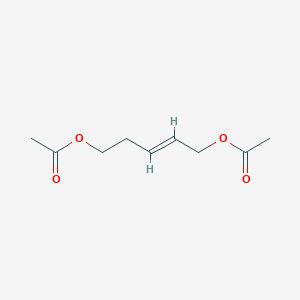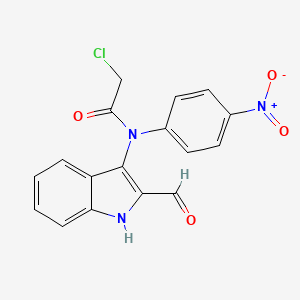
4-Amino-3-(ethylsulfanyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(ethylsulfanyl)butanoic acid is an organic compound with a unique structure that includes an amino group, an ethylsulfanyl group, and a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(ethylsulfanyl)butanoic acid typically involves the introduction of the ethylsulfanyl group to a butanoic acid derivative. One common method is the reaction of 3-(ethylsulfanyl)propanoic acid with ammonia or an amine under controlled conditions to introduce the amino group. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
4-Amino-3-(ethylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
科学的研究の応用
4-Amino-3-(ethylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-3-(ethylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ethylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Aminobutanoic acid: Lacks the ethylsulfanyl group, making it less hydrophobic.
3-Amino-4-(methylsulfanyl)butanoic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
4-Amino-3-(ethylsulfanyl)butanoic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and can influence its interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
38525-91-6 |
|---|---|
分子式 |
C6H13NO2S |
分子量 |
163.24 g/mol |
IUPAC名 |
4-amino-3-ethylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-2-10-5(4-7)3-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
InChIキー |
QBFLWKISWDYYMY-UHFFFAOYSA-N |
正規SMILES |
CCSC(CC(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)






![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)



![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)

